molecular formula C15H23N3O2 B13337327 tert-Butyl (R)-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate

tert-Butyl (R)-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate

Cat. No.: B13337327
M. Wt: 277.36 g/mol
InChI Key: PIEGOMIPRGJWPB-SNVBAGLBSA-N
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Description

tert-Butyl ®-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolin-4(3H)-ones, while reduction reactions may produce the corresponding amine derivatives .

Scientific Research Applications

tert-Butyl ®-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ®-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aminoethyl side chain allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate is unique due to its specific structural features, such as the naphthyridine core and the tert-butyl ester group

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,7-naphthyridine-1-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-10(16)12-8-11-6-5-7-18(13(11)9-17-12)14(19)20-15(2,3)4/h8-10H,5-7,16H2,1-4H3/t10-/m1/s1

InChI Key

PIEGOMIPRGJWPB-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=NC=C2C(=C1)CCCN2C(=O)OC(C)(C)C)N

Canonical SMILES

CC(C1=NC=C2C(=C1)CCCN2C(=O)OC(C)(C)C)N

Origin of Product

United States

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